2-Amino-6-(2-methylbenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
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Description
2-Amino-6-(2-methylbenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C27H20F3N3O3S and its molecular weight is 523.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have synthesized and evaluated two new series of compounds, including 2-amino-6-benzyl-4-phenyl-4,6-dihydrobenzo[c]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxides, for their inhibitory activity against monoamine oxidase A and B. This study demonstrates the compound's potential in the development of selective inhibitors for these enzymes, which are crucial in the treatment of various neurological and psychiatric disorders. The synthesis involved multiple steps, starting from methyl anthranilate, and was aimed at exploring the structural features influencing the inhibitory activity. Compounds were found to act as selective inhibitors, with some showing dual inhibition properties. Molecular docking analysis further provided insights into the binding modes of these inhibitors, suggesting their therapeutic potential (Ahmad et al., 2019).
Multicomponent Synthesis
Another study focused on the peculiarities of multicomponent synthesis of related compounds, highlighting the three-component interaction leading to the formation of 2-amino-4H-pyrans or stable triethylammonium salts. This research underscores the importance of understanding the reaction mechanisms and the influence of different reactants on the selectivity and yield of desired products. The findings contribute to the broader knowledge of synthesizing pyrano[2,3-c][2,1]benzothiazine derivatives, offering pathways for creating novel compounds with potential biological activities (Lega et al., 2016).
Properties
IUPAC Name |
2-amino-6-[(2-methylphenyl)methyl]-5,5-dioxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20F3N3O3S/c1-16-6-2-3-7-18(16)15-33-22-9-5-4-8-20(22)24-25(37(33,34)35)23(21(14-31)26(32)36-24)17-10-12-19(13-11-17)27(28,29)30/h2-13,23H,15,32H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEZWXMTYLLQNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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